molecular formula C22H40N2O5 B12389168 Taltobulin intermediate-6

Taltobulin intermediate-6

Cat. No.: B12389168
M. Wt: 412.6 g/mol
InChI Key: MFZVQAHFZVUOFQ-DDDPSPMYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Taltobulin intermediate-6 is a chemical compound used as an intermediate in the synthesis of Taltobulin, a potent antimicrotubule agent. Taltobulin is commonly used in the preparation of antibody-drug conjugates (ADC) as a cytotoxic component. It is known for its ability to disrupt tubulin polymerization, induce mitotic arrest, and trigger apoptosis .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Taltobulin intermediate-6 involves multiple steps, starting from readily available starting materials. The key steps include:

    Ugi-4CR Reaction: This multicomponent reaction is used to form the core structure of this compound.

    Purification: The crude product is purified using column chromatography to obtain this compound in high purity.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of automated reactors and continuous flow systems enhances the efficiency of the production process .

Types of Reactions:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxidized derivatives, while reduction can produce reduced forms with different functional groups .

Scientific Research Applications

Taltobulin intermediate-6 has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex molecules and as a reagent in various chemical reactions.

    Biology: Studied for its effects on cellular processes, particularly its ability to disrupt tubulin polymerization and induce apoptosis.

    Medicine: Investigated for its potential as a cytotoxic agent in cancer therapy, particularly in the development of antibody-drug conjugates.

    Industry: Used in the production of pharmaceuticals and as a research tool in drug discovery

Mechanism of Action

Taltobulin intermediate-6 exerts its effects by disrupting the polymerization of tubulin, a protein that forms the microtubules essential for cell division. By inhibiting tubulin polymerization, this compound induces mitotic arrest, preventing cells from dividing. This leads to the activation of apoptotic pathways, resulting in programmed cell death. The molecular targets include tubulin and associated proteins involved in microtubule dynamics .

Comparison with Similar Compounds

Uniqueness: Taltobulin intermediate-6 is unique due to its synthetic origin and its ability to circumvent P-glycoprotein-mediated resistance, which is a common issue with other antimicrotubule agents. This makes it a valuable tool in cancer research and therapy .

Properties

Molecular Formula

C22H40N2O5

Molecular Weight

412.6 g/mol

IUPAC Name

ethyl (E,4R)-4-[[(2S)-3,3-dimethyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoyl]-methylamino]-2,5-dimethylhex-2-enoate

InChI

InChI=1S/C22H40N2O5/c1-12-28-19(26)15(4)13-16(14(2)3)24(11)18(25)17(21(5,6)7)23-20(27)29-22(8,9)10/h13-14,16-17H,12H2,1-11H3,(H,23,27)/b15-13+/t16-,17+/m0/s1

InChI Key

MFZVQAHFZVUOFQ-DDDPSPMYSA-N

Isomeric SMILES

CCOC(=O)/C(=C/[C@@H](C(C)C)N(C)C(=O)[C@H](C(C)(C)C)NC(=O)OC(C)(C)C)/C

Canonical SMILES

CCOC(=O)C(=CC(C(C)C)N(C)C(=O)C(C(C)(C)C)NC(=O)OC(C)(C)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.